5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
Triazole compounds, which include 5-methyl-1-phenyl-1h-1,2,3-triazole-4-carbaldehyde, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
The mode of action of this compound involves its interaction with these targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can result in changes in the function of the target, leading to the observed biological effects.
Biochemical Pathways
It is known that triazole derivatives can inhibit the carbonic anhydrase-ii enzyme , which plays a crucial role in various physiological processes, including respiration, acid-base balance, bone resorption, and the formation of aqueous humor, cerebrospinal fluid, saliva, and gastric acid.
Result of Action
It is known that triazole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, due to its triazole core, can interact with a variety of enzymes and receptors, showing versatile biological activities
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of azido-benzene with ethyl acetyl-acetate. This reaction proceeds through a series of steps, including cycloaddition and subsequent functional group transformations . The reaction conditions often involve the use of solvents like ethanol and catalysts such as concentrated hydrochloric acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (from oxidation) and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-methanol (from reduction) .
Scientific Research Applications
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but lacks the methyl group at the 5-position.
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Oxidized form of the compound.
1- (4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde: Contains a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the aldehyde group at the 4-position allows for unique reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-methyl-1-phenyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-10(7-14)11-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHSSIQEGMRVGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.